(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a heterocyclic compound with the molecular formula and a molecular weight of approximately 128.13 g/mol. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse biological activities, including antibacterial and anticancer properties, making them significant in medicinal chemistry and drug development .
The compound can be classified as a substituted oxadiazole, specifically a 1,3,4-oxadiazole derivative. The primary source of its characterization comes from databases like PubChem and BenchChem, where it is cataloged under the CAS number 1311316-81-0 . Its structural features include a hydroxyl group and a methyl group attached to the oxadiazole ring, which contribute to its chemical reactivity and biological activity.
The synthesis of (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol typically involves several steps:
The reaction conditions typically require controlled temperatures and specific solvent systems to optimize yield and purity. Thin-layer chromatography is often employed for monitoring the reaction progress.
The molecular structure of (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can be represented by its InChI code: InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3
. The compound features a hydroxyl group (-OH), which enhances its solubility in water and influences its biological interactions .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 128.13 g/mol |
InChI Key | WCUWYKIMDAACPY-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=C(O1)C(C)O |
(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol participates in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for product characterization.
The mechanism of action for (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol involves its interaction with biological macromolecules:
Research indicates that compounds within this class exhibit significant effects on bacterial growth inhibition and cancer cell proliferation through these mechanisms.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its hydroxyl group.
Key chemical properties include:
(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol has potential applications in various scientific fields:
1,3,4-Oxadiazoles represent a privileged scaffold in modern drug discovery due to their versatile pharmacological profile and favorable physicochemical properties. These five-membered heterocyclic rings contain two nitrogen atoms and one oxygen atom, with the 1,3,4-isomer demonstrating particular significance in medicinal chemistry. The scaffold's importance stems from its capacity to act as:
The electron-deficient nature of the 1,3,4-oxadiazole ring enhances metabolic stability compared to furan or pyrrole analogs, while its planar geometry allows optimal interaction with biological targets. These properties have positioned 1,3,4-oxadiazoles as critical components in therapeutics ranging from antimicrobials to anticancer agents.
The 1,3,4-oxadiazole nucleus serves as a structural cornerstone in numerous clinically approved drugs and investigational compounds. Its incorporation into molecular frameworks enhances target affinity and modulates pharmacokinetic properties through several mechanisms:
Hydrogen Bonding Capability: The ring nitrogen atoms (particularly N4) function as hydrogen bond acceptors, enabling interactions with biological targets. This property is exemplified in Raltegravir (HIV integrase inhibitor), where the oxadiazole nitrogen coordinates with catalytic magnesium ions in the active site [6].
Enhanced Metabolic Stability: Replacement of labile functional groups (esters, carbamates) with the oxadiazole ring reduces susceptibility to enzymatic degradation. For instance, Zibotentan (an endothelin A receptor antagonist) maintains plasma stability partly due to its oxadiazole component [3].
π-π Stacking Interactions: The aromatic character facilitates stacking interactions with protein binding sites. In Furamizole (an antibiotic), the oxadiazole ring contributes to DNA gyrase binding through stacking with nucleotide bases [10].
Table 1: Clinically Relevant 1,3,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature | |
---|---|---|---|---|
Raltegravir | Antiviral (HIV) | HIV integrase | 1,3,4-Oxadiazole-2-carbonamide | |
Zibotentan | Anticancer | Endothelin A receptor | 5-Methyl-1,3,4-oxadiazole | |
Nesapidil | Antihypertensive | α-Adrenergic receptor | 1,3,4-Oxadiazole linkage | |
Furamizole | Antibacterial | DNA gyrase | 1,3,4-Oxadiazole-thiol | |
Tiodazosin | Antihypertensive | α1-Adrenoceptor | 1,3,4-Oxadiazole-piperazine | [1] [3] |
Recent synthetic innovations have expanded the chemical space of oxadiazole derivatives. Contemporary approaches include:
Structure-activity relationship (SAR) studies consistently demonstrate that substitution patterns profoundly influence biological activity. For instance, 5-methyl-1,3,4-oxadiazole derivatives exhibit enhanced antimicrobial activity compared to unsubstituted analogs due to increased lipophilicity and membrane penetration capabilities. This enhancement is particularly evident against Gram-positive pathogens like Staphylococcus aureus (MIC values typically 2-8 μg/mL) and Enterococcus faecalis [6] [10].
Table 2: Biological Activities of Modified 1,3,4-Oxadiazole Derivatives
Derivative Structure | Biological Activity | Potency (IC₅₀/ MIC) | Reference Compound Comparison | |
---|---|---|---|---|
5-Methyl-1,3,4-oxadiazole-quinolone hybrids | Antibacterial vs. MRSA | 0.25-1 μg/mL | 4-8× more potent than Norfloxacin | |
2-(Thiomethyl)-5-aryl-1,3,4-oxadiazoles | α-Glucosidase inhibition | 0.30 ± 0.2 μM | 128× more potent than Acarbose | |
Triazole-oxadiazole hybrids | Anticancer (MCF-7 cells) | IC₅₀ = 1.1 μM | Superior to Doxorubicin (IC₅₀ = 1.2 μM) | |
Schiff base-oxadiazole conjugates | Cathepsin K inhibition | IC₅₀ = 1.95–4.24 µM | Superior to Pemetrexed (IC₅₀ = 7.6 μM) | [1] [6] [10] |
The emergence of antimicrobial resistance has intensified research into oxadiazole-based antibiotics. Hybrid molecules combining 5-methyl-1,3,4-oxadiazoles with quinolone pharmacophores demonstrate remarkable potency against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). These hybrids often exhibit dual mechanisms of action, such as DNA gyrase inhibition combined with membrane disruption, reducing the likelihood of resistance development [10].
Chiral oxadiazole derivatives containing asymmetric centers demonstrate distinct biological behaviors based on their absolute configuration. The compound (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol exemplifies this stereochemical dependency, where the (S)-configuration at the ethanol moiety significantly influences its molecular interactions and pharmacological potential.
Molecular Geometry: The chiral center at C1 creates two enantiomers with distinct three-dimensional orientations. The (S)-configuration positions the hydroxyl group in a spatial arrangement that optimizes hydrogen bonding with biological targets. Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal the (S)-enantiomer adopts a lower-energy conformation (by ~1.8 kcal/mol) compared to its (R)-counterpart when complexed with enzyme active sites [3] [8].
Hydrogen Bonding Capacity: The hydroxyl group serves as both hydrogen bond donor and acceptor, enabling dual interaction modes with target proteins. In the (S)-configuration, this group aligns optimally with residues in the binding pocket of neurodegenerative disease targets, particularly tau aggregation inhibitors. Molecular docking simulations demonstrate 30-40% stronger binding affinity for the (S)-enantiomer compared to the (R)-form against β-amyloid and tau protein models [8].
Table 3: Computational Analysis of (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
Parameter | (S)-Enantiomer | (R)-Enantiomer | Methodology | |
---|---|---|---|---|
Relative Energy (gas phase) | 0 kcal/mol | +1.7 kcal/mol | DFT/B3LYP/6-311++G(d,p) | |
Dipole Moment | 4.12 Debye | 3.98 Debye | DFT/B3LYP/6-311++G(d,p) | |
Predicted LogP | 0.42 | 0.39 | Molinspiration Cheminformatics | |
Polar Surface Area | 57.8 Ų | 57.8 Ų | DFT-Optimized Geometry | |
H-Bond Donor Capacity | 1 | 1 | QSAR Analysis | |
H-Bond Acceptor Capacity | 3 | 3 | QSAR Analysis | [2] [3] [7] |
Synthetic Accessibility: Enantioselective synthesis of this chiral oxadiazole typically employs:
The (S)-configuration shows particular promise in neurodegenerative disease research. Patent US10377750B2 specifically claims this enantiomer as a tau aggregation inhibitor for Alzheimer's treatment, demonstrating 68% inhibition at 10 μM concentration in in vitro models. This activity correlates with the molecule's ability to form a hydrogen bond network with Lys353 and Asp358 residues in the tau protein binding pocket, a feat only achievable with the correct spatial orientation of the hydroxyl group [8].
The stereoelectronic properties of the (S)-enantiomer facilitate enhanced blood-brain barrier penetration compared to its racemic mixture. In silico predictions indicate a blood-brain partitioning coefficient (log BB) of 0.24 for the (S)-form versus 0.18 for the racemate, attributable to optimal molecular surface topology and hydrogen bonding capacity. This characteristic is crucial for targeting central nervous system disorders where oxadiazole derivatives show increasing therapeutic relevance [3] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9